alpha-Methylstyrene-d5 Oxide

Description

Significance of Isotopic Labeling in Mechanistic Organic Chemistry

Isotopic labeling is a fundamental technique in the field of mechanistic organic chemistry, providing profound insights into the intricate pathways of chemical reactions. flashcards.worldnumberanalytics.com This method involves the substitution of one or more atoms within a molecule with their corresponding isotopes, which, while having the same number of protons, possess a different number of neutrons and thus a different mass. flashcards.world By "tagging" a molecule in this manner, researchers can trace the journey of the labeled atoms throughout a chemical transformation, thereby elucidating the step-by-step process of bond formation and cleavage. numberanalytics.com

A particularly powerful application of isotopic labeling is the study of the kinetic isotope effect (KIE), which is the change in the rate of a reaction upon isotopic substitution. flashcards.worldnumberanalytics.com For instance, the replacement of hydrogen with its heavier isotope, deuterium (B1214612), often leads to a discernible change in reaction kinetics if the carbon-hydrogen bond is broken or formed in the rate-determining step. numberanalytics.com The magnitude of this effect can offer critical information about the geometry of the transition state. flashcards.world Furthermore, isotopic labeling is instrumental in distinguishing between proposed reaction mechanisms that might otherwise be indistinguishable. numberanalytics.com Analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are pivotal in detecting and quantifying the presence of isotopic labels in reactants and products. flashcards.world The use of stable isotopes, including deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), has become a cornerstone in the study of a vast array of chemical and biological processes. symeres.com

The Role of Epoxides as Reactive Intermediates in Advanced Synthesis

Epoxides, also known as oxiranes, are a class of three-membered cyclic ethers that hold a position of prominence as highly versatile reactive intermediates in the realm of advanced organic synthesis. numberanalytics.comrsc.org Their exceptional reactivity is a direct consequence of the significant ring strain inherent in the three-membered ring structure, which is readily relieved through ring-opening reactions. rsc.orglibretexts.org This characteristic makes epoxides valuable synthons, or building blocks, for the construction of more complex molecular architectures. numberanalytics.comcymitquimica.com

A hallmark of epoxide chemistry is their susceptibility to undergo ring-opening reactions when treated with a wide variety of nucleophiles, such as water, alcohols, amines, and thiols. numberanalytics.comrsc.org These transformations can be catalyzed by either acids or bases, and importantly, they often proceed with a high degree of regio- and stereoselectivity. numberanalytics.comlibretexts.org For example, under acidic conditions, the ring-opening typically occurs via a mechanism with substantial SN1 character, leading to nucleophilic attack at the more substituted carbon atom. libretexts.org In contrast, under basic or neutral conditions with a strong nucleophile, the reaction generally proceeds through an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon. libretexts.org The synthetic utility of epoxides is underscored by their application in the production of a wide range of commercially important materials, including epoxy resins for coatings and adhesives, as well as their role as key intermediates in the synthesis of pharmaceuticals and agrochemicals. numberanalytics.comnumberanalytics.com

Contextualization of alpha-Methylstyrene (B127712) Derivatives in Contemporary Chemical Studies

Alpha-methylstyrene and its derivatives are significant compounds in the fields of polymer chemistry and organic synthesis. acs.org As a monomer, alpha-methylstyrene is utilized to improve the thermal stability and impact resistance of various polymers. acs.org The investigation of its polymerization and copolymerization characteristics, including its thermal behavior and reaction kinetics, continues to be an area of active research. nih.gov

In the broader context of organic synthesis, derivatives of alpha-methylstyrene serve as valuable building blocks for the construction of diverse molecular frameworks. acs.org They have found application in a range of chemical transformations, including Povarov reactions, cycloaddition reactions, and various functionalization strategies, enabling the synthesis of intricate and functionally rich molecules. acs.org The development of novel and efficient synthetic methodologies for accessing α-alkyl styrene (B11656) derivatives remains a key focus, driven by their potential as precursors to new materials and polymers with tailored properties. acs.org

Within the domain of mechanistic studies, alpha-methylstyrene and its derivatives are frequently employed as probe molecules to investigate the intimate details of reaction pathways. researchgate.net For instance, the regiochemical outcome of catalytic reactions involving alpha-methylstyrene can provide valuable information about the selectivity of the catalyst system. researchgate.net The distinct electronic and steric features of the alpha-methylstyrene scaffold render it a useful tool for interrogating a wide variety of chemical transformations. acs.org

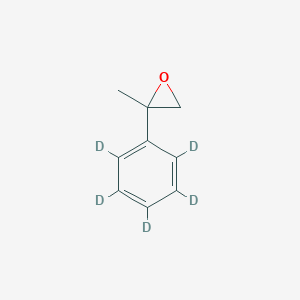

alpha-Methylstyrene-d5 Oxide

Chemical and Physical Properties

This compound is the deuterated analogue of alpha-methylstyrene oxide, where the five hydrogen atoms on the phenyl group have been replaced by deuterium. This isotopic substitution results in a higher molecular weight compared to its non-deuterated counterpart. The fundamental chemical reactivity of the epoxide ring remains, characterized by its susceptibility to nucleophilic ring-opening reactions due to the inherent ring strain. cymitquimica.com

Below is a table summarizing the key chemical and physical properties of this compound and its non-deuterated form for comparison.

| Property | This compound | alpha-Methylstyrene Oxide |

| Molecular Formula | C₉H₅D₅O | C₉H₁₀O scbt.com |

| Molecular Weight | 139.21 g/mol cymitquimica.com | 134.18 g/mol scbt.com |

| Appearance | Neat | Colorless to pale yellow liquid cymitquimica.com |

| CAS Number | Not explicitly found for d5, 2085-88-3 for non-deuterated scbt.com | 2085-88-3 scbt.com |

| Synonyms | 1,2-Epoxy-2-(phenyl-d5)propane, 2-Methyl-2-(phenyl-d5)oxirane | 1,2-Epoxy-2-phenylpropane, 2-Methyl-2-phenyloxirane scbt.com |

Note: Some properties for the deuterated compound are inferred from its non-deuterated analogue due to limited specific data in the searched literature.

Synthesis of this compound

The synthesis of this compound typically involves the epoxidation of its corresponding deuterated precursor, alpha-methylstyrene-d5. The epoxidation of alkenes is a well-established transformation in organic synthesis. numberanalytics.com Common methods for the epoxidation of alpha-methylstyrene derivatives include:

Peroxyacid Epoxidation: This is a widely used method involving the reaction of the alkene with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). orientjchem.org The reaction proceeds through a concerted mechanism to deliver the oxygen atom to the double bond.

Metal-Catalyzed Epoxidation: Transition metal catalysts can be employed to facilitate the epoxidation reaction, often using more environmentally benign oxidants like hydrogen peroxide. numberanalytics.com

Halohydrin Formation and Cyclization: An alternative two-step approach involves the formation of a halohydrin from the alkene, followed by an intramolecular Williamson ether synthesis using a base to form the epoxide ring.

A plausible synthetic route to this compound would start from commercially available benzene-d6. Friedel-Crafts acylation with acetyl chloride would yield acetophenone-d5, which can then be converted to alpha-methylstyrene-d5 via a Wittig reaction. Subsequent epoxidation of alpha-methylstyrene-d5 would furnish the desired this compound.

Applications in Mechanistic Studies

The primary application of this compound in chemical research is in mechanistic studies, where the deuterium labels serve as a powerful tool for elucidating reaction pathways. The key advantages of using this deuterated compound include:

Kinetic Isotope Effect (KIE) Studies: By comparing the reaction rates of this compound with its non-deuterated counterpart, researchers can determine if the C-H bonds on the phenyl ring are involved in the rate-determining step of a reaction. While a primary KIE is not expected for reactions at the epoxide ring, secondary KIEs can provide valuable information about changes in hybridization at the phenyl-bearing carbon during the reaction.

Tracing Reaction Intermediates: The deuterium labels act as spectroscopic markers, allowing for the tracking of the phenyl group throughout a reaction sequence using techniques like NMR spectroscopy and mass spectrometry. This is particularly useful in complex rearrangements where the fate of different molecular fragments needs to be determined.

Distinguishing Between Competing Pathways: In reactions where multiple mechanistic pathways are possible, the position of the deuterium labels in the final products can provide conclusive evidence to support one mechanism over another.

Use as an Internal Standard

In analytical chemistry, particularly in quantitative analysis using mass spectrometry (MS) and gas chromatography (GC), isotopically labeled compounds are highly valued as internal standards. nih.gov this compound is an ideal internal standard for the quantification of alpha-methylstyrene oxide and structurally related analytes for several reasons:

Similar Chemical and Physical Properties: The deuterated standard co-elutes with the non-deuterated analyte in chromatographic separations and exhibits similar ionization efficiency in mass spectrometry. This ensures that any sample loss during preparation or analysis affects both the analyte and the standard to a similar extent, leading to more accurate quantification.

Distinct Mass-to-Charge Ratio: The mass difference between this compound and its non-deuterated analogue allows for their unambiguous differentiation in a mass spectrometer. The analyte and the internal standard can be monitored simultaneously without interference.

Improved Accuracy and Precision: The use of a deuterated internal standard corrects for variations in sample injection volume, instrument response, and matrix effects, thereby significantly improving the accuracy and precision of the analytical method. nih.gov

Recent Research Findings

While specific research articles focusing solely on this compound are not abundant, its use can be inferred from studies involving its non-deuterated analogue and the general application of deuterated standards. Recent research on alpha-methylstyrene and its oxide often revolves around:

Polymer Chemistry: The use of alpha-methylstyrene as a comonomer to modify the properties of polymers is an ongoing area of investigation. acs.orgnih.gov In such studies, deuterated standards would be crucial for accurately quantifying residual monomer or degradation products.

Catalysis: The development of new catalysts for the synthesis and transformation of epoxides is a major theme in organic chemistry. numberanalytics.comacs.org Mechanistic investigations of these catalytic systems would benefit significantly from the use of deuterated substrates like this compound to probe reaction mechanisms.

Environmental and Toxicological Analysis: As alpha-methylstyrene oxide is a metabolite of cumene (B47948), a widely used industrial chemical, its detection and quantification in biological and environmental samples are of interest. iarc.fr Validated analytical methods employing this compound as an internal standard would be essential for such studies.

Structure

3D Structure

Properties

Molecular Formula |

C9H10O |

|---|---|

Molecular Weight |

139.21 g/mol |

IUPAC Name |

2-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)oxirane |

InChI |

InChI=1S/C9H10O/c1-9(7-10-9)8-5-3-2-4-6-8/h2-6H,7H2,1H3/i2D,3D,4D,5D,6D |

InChI Key |

MRXPNWXSFCODDY-VIQYUKPQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(CO2)C)[2H])[2H] |

Canonical SMILES |

CC1(CO1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Alpha Methylstyrene D5 Oxide and Deuterated Analogues

Strategies for Precision Deuterium (B1214612) Incorporation into Epoxide Structures

Achieving high levels of site-specific deuteration is paramount in the synthesis of isotopically labeled compounds. The following sections detail prominent methods for introducing deuterium into epoxide structures, either directly into the oxirane ring or by synthesizing a deuterated precursor that is subsequently epoxidized.

A significant advancement in precision deuteration involves the use of titanocene(III) catalysts. Current time information in Богородский район, RU.nih.gov Research has demonstrated a titanocene(III)-catalyzed deuterosilylation of epoxides that yields β-deuterated anti-Markovnikov alcohols with excellent deuterium incorporation and high diastereoselectivity after a desilylation step. Current time information in Богородский район, RU.nih.govresearchgate.net This method is not a direct synthesis of a deuterated epoxide but rather a reaction of an epoxide to produce a deuterated alcohol, highlighting a powerful technique for precise deuterium placement in molecules derived from epoxides.

The success of this reaction hinges on a novel activation method for the titanocene (B72419) dichloride precatalysts, Cp₂TiCl₂ or (tBuC₅H₄)₂TiCl₂, using a Grignard reagent (BnMgBr) and a deuterated silane (B1218182) (PhSiD₃). nih.govresearchgate.net This specific activation generates the active catalyst, [(RC₅H₄)₂Ti(III)D], while avoiding the isotope scrambling issues that plagued previous methods. Current time information in Богородский район, RU. The catalytic cycle is understood to involve the radical ring-opening of the epoxide by the Ti(III) species. sci-hub.se This approach has been successfully applied to the synthesis of drug precursors and can be used with enantiomerically enriched epoxides to prepare chiral deuterated compounds. Current time information in Богородский район, RU.nih.gov

Table 1: Titanocene(III)-Catalyzed Precision Deuteration of Various Epoxides

| Epoxide Substrate | Catalyst System | Deuterium Source | Product | Yield (%) | Deuterium Incorporation (%) | Reference |

|---|---|---|---|---|---|---|

| Styrene (B11656) Oxide | (tBuC₅H₄)₂TiCl₂ / BnMgBr | PhSiD₃ | 2-Phenyl-2-deuteroethanol | 91 | >98 | Current time information in Богородский район, RU. |

| 1,2-Epoxyoctane | (tBuC₅H₄)₂TiCl₂ / BnMgBr | PhSiD₃ | 1-Deutero-2-octanol | 85 | >98 | researchgate.net |

| Indene Oxide | (tBuC₅H₄)₂TiCl₂ / BnMgBr | PhSiD₃ | trans-2-Deutero-1-indanol | 94 | >98 | Current time information in Богородский район, RU. |

| Venlafaxine Epoxide Precursor | (tBuC₅H₄)₂TiCl₂ / BnMgBr | PhSiD₃ | Deuterated Venlafaxine Precursor | 78 | >98 | Current time information in Богородский район, RU. |

The most direct route to alpha-Methylstyrene-d5 Oxide involves the initial synthesis of its deuterated precursor, alpha-methylstyrene-d5, followed by epoxidation.

Precursor Synthesis: The synthesis of alpha-methylstyrene-d5 requires the deuteration of the aromatic ring. Several catalytic systems are effective for H–D exchange on aromatic compounds. Platinum on carbon (Pt/C) is a highly effective catalyst for the deuteration of aromatic rings using deuterium oxide (D₂O) as the deuterium source, often under a hydrogen atmosphere. researchgate.netresearchgate.net This method has been shown to be efficient for various aromatic compounds, including those with electron-rich nuclei like phenols. researchgate.net Alternatively, iron-based catalysts, such as a stable trans-dihydride N-heterocyclic carbene (NHC) iron complex, can catalyze H/D exchange using benzene-d₆ as the deuterium source under mild conditions (50 °C). nih.govacs.org Acid-catalyzed methods using deuterated trifluoroacetic acid (CF₃COOD) also provide a metal-free option for achieving H-D exchange on aromatic amines and amides. nih.gov These methods can be adapted to produce the required phenyl-deuterated alpha-methylstyrene (B127712) precursor.

Epoxidation Routes: Once the deuterated precursor is obtained, it can be converted to the corresponding epoxide. Several methods exist for the epoxidation of alpha-methylstyrene. A common laboratory-scale method involves using peracetic acid in a solvent like methylene (B1212753) chloride, with a base such as anhydrous sodium carbonate to neutralize acidic byproducts. arkat-usa.org Industrial processes may involve the liquid-phase oxidation with elemental oxygen (air) at temperatures between 60 °C and 130 °C in the presence of a basic alkali or alkaline earth metal compound catalyst, such as sodium carbonate or calcium carbonate. google.com Biocatalytic approaches have also been developed; for instance, unspecific peroxygenases (UPOs) can effectively catalyze the epoxidation of α-methylstyrene. cymitquimica.com

Table 2: Selected Epoxidation Methods for alpha-Methylstyrene

| Reagent/Catalyst | Conditions | Key Features | Reference |

|---|---|---|---|

| Peracetic acid / Na₂CO₃ | Methylene chloride, ~25°C | Common lab method, frothing occurs. | arkat-usa.org |

| Elemental Oxygen / Basic Metal Compound | Liquid phase, 60-130°C | Industrial process, yields epoxide and acetophenone. | google.com |

| Unspecific Peroxygenases (UPOs) | Aqueous buffer, H₂O₂ | Biocatalytic, can be enantioselective. | cymitquimica.com |

| Methyltrioxorhenium (MTO) / H₂O₂ | Ionic Liquids | Kinetics studied by NMR; efficient oxygen transfer. | google.com |

Derivatization Chemistry from this compound

This compound, as a substituted epoxide, is a valuable synthetic intermediate. Its reactivity is dominated by the strained three-membered ring, which readily undergoes ring-opening reactions with a variety of nucleophiles, often catalyzed by acids or bases. cymitquimica.com

A prominent reaction is the acid-catalyzed Meinwald rearrangement. For example, treatment of alpha-methylstyrene oxide with a Lewis acid like boron trifluoride etherate leads to its rearrangement into 2-phenylpropanal. arkat-usa.org The regioselectivity of nucleophilic ring-opening can be influenced by the reaction conditions. The reaction of α-methylstyrene oxide with sodium azide (B81097) has been studied in a microreactor, yielding vicinal azido (B1232118) alcohols. akjournals.com The choice of solvent system (e.g., acetonitrile-water vs. t-butyl acetate-water with a surfactant) was shown to significantly alter the ratio of α- to β-attack on the epoxide ring. akjournals.com Furthermore, fluorinated alcohols such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been shown to promote the ring-opening of aryl-substituted epoxides with carbon nucleophiles, such as indoles and other alkenes, often without the need for an additional catalyst. arkat-usa.org

Table 3: Derivatization of alpha-Methylstyrene Oxide via Ring-Opening Reactions

| Reagent/Catalyst | Product Type | Key Observation | Reference |

|---|---|---|---|

| Boron Trifluoride Etherate | Aldehyde (2-Phenylpropanal) | Lewis acid-catalyzed Meinwald rearrangement. | arkat-usa.org |

| Sodium Azide | Vicinal Azido Alcohol | Regioselectivity is solvent-dependent. | akjournals.com |

| Indoles / HFIP | C-Alkylated Indole | Fluorinated alcohol promotes reaction without Lewis acid. | arkat-usa.org |

| Epoxide Hydrolases (e.g., csEH) | Diol (1-Phenylpropane-1,2-diol) | Enzymatic hydrolysis can be highly enantioselective. | nih.gov |

Catalytic Enantioselective Synthesis of Chiral Deuterated Epoxides

Producing a single enantiomer of a chiral compound is a central goal in modern organic synthesis. For chiral deuterated epoxides like (R)- or (S)-alpha-Methylstyrene-d5 Oxide, several catalytic asymmetric strategies can be employed.

Biocatalysis offers a powerful route. A screening of 53 wild-type unspecific peroxygenases (UPOs) for the oxidation of α-methylstyrene identified stereocomplementary enzymes. cymitquimica.com This means that different enzymes could produce either the (R)- or the (S)-epoxide with good to high enantiomeric excess (ee), reaching up to 94% ee for both enantiomers in some cases. cymitquimica.com This approach leverages the highly specific active sites of enzymes to control the stereochemical outcome of the epoxidation.

Another strategy involves the kinetic resolution of a racemic epoxide or the desymmetrization of a meso-epoxide using a chiral catalyst. Chiral (salen)Cr(III) complexes have been used to catalyze the asymmetric ring-opening (ARO) of styrene derivatives with nucleophiles like azide. thieme-connect.com By matching the chirality of the catalyst with that of an enantioenriched epoxide substrate, the inherent regioselectivity of the ring-opening can be either enhanced or overturned, providing access to specific regio- and stereoisomers. thieme-connect.com While the Sharpless asymmetric epoxidation is a benchmark for enantioselective synthesis, it is specifically for allylic alcohols. researchgate.net However, the underlying principle of using a chiral catalyst, such as a metal complex with a chiral ligand like diethyl tartrate (DET), to create an asymmetric environment is broadly applicable to the development of new enantioselective methods. researchgate.net

Table 4: Enantioselective Epoxidation of α-Methylstyrene using Unspecific Peroxygenases (UPOs)

| Enzyme (UPO) | Conversion (%) | Epoxide Enantiomer | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| AaeUPO | 89 | (S) | 94 | cymitquimica.com |

| CglUPO | 62 | (R) | 94 | cymitquimica.com |

| MroUPO | 72 | (S) | 80 | cymitquimica.com |

| TfuUPO | 5 | (R) | 90 | cymitquimica.com |

Data extracted from studies on non-deuterated α-methylstyrene, applicable to deuterated analogues.

Mechanistic Investigations of Chemical Transformations Involving Alpha Methylstyrene D5 Oxide

Kinetic Isotope Effect (KIE) Studies on Reaction Pathways

The kinetic isotope effect (KIE) is a powerful phenomenon used to understand reaction mechanisms by comparing the rates of reactions of isotopically substituted molecules. libretexts.org It is defined as the ratio of the rate constant of the reaction with the light isotope (kL) to the rate constant with the heavy isotope (kH). For hydrogen/deuterium (B1214612) substitution, this is expressed as kH/kD. libretexts.org

Kinetic isotope effects are categorized as either primary or secondary.

Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. wikipedia.org For C-H/C-D bonds, typical PKIE values (kH/kD) range from 1 to 8. libretexts.org In the context of alpha-Methylstyrene-d5 Oxide, a primary KIE would only be observed if a C-D bond on the phenyl ring were cleaved during the slowest step, which is not a feature of typical epoxide ring-opening reactions.

Secondary Kinetic Isotope Effect (SKIE): A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond-breaking or formation in the rate-determining step. wikipedia.org These effects are generally smaller than PKIEs but provide crucial information about changes in the electronic environment or hybridization of the atom to which the isotope is attached. psgcas.ac.inprinceton.edu SKIEs are classified based on the position of the isotope relative to the reaction center:

α-secondary KIE: Substitution is on the atom undergoing reaction.

β-secondary KIE: Substitution is on an atom adjacent to the reaction center. libretexts.org

In reactions involving this compound, the deuterium labels are on the phenyl ring, which is remote from the epoxide ring where bond cleavage occurs. Any observed KIE would therefore be a secondary effect. These effects are typically small but can reveal details about the transition state, such as the degree of charge development on the aromatic ring. For instance, studies on the fixation of CO2 with deuterium-labeled epoxides have revealed pronounced kinetic isotope effects, demonstrating the utility of this method in probing reaction mechanisms. researchgate.net

Table 1: Illustrative Kinetic Isotope Effects in Epoxide Reactions This table presents conceptual data to illustrate how KIEs are interpreted in the context of epoxide reactions, based on principles from studies on related compounds.

| Reaction Type | Isotopic Label Position | Observed kH/kD | Interpretation | Reference Principle |

|---|---|---|---|---|

| Base-Catalyzed Ring Opening | α-carbon | ~0.95 - 1.0 | Minimal change in hybridization at the α-carbon in the transition state. Consistent with an SN2 mechanism. | psgcas.ac.in, wikipedia.org |

| Acid-Catalyzed Ring Opening (SN1-like) | α-carbon | ~1.10 - 1.20 | Change from sp3 to sp2-like hybridization in the transition state, indicating carbocationic character. | psgcas.ac.in, wikipedia.org |

| CO2 Fixation | β-carbon (less substituted) | > 1.0 | A significant KIE suggests that the C-H/D bond at the less-substituted carbon is involved in a key step, potentially influencing the nucleophilic attack. | researchgate.net |

The magnitude and nature of the KIE are instrumental in identifying the rate-determining step (RDS) and characterizing the transition state, which is a transient, high-energy atomic configuration that cannot be isolated. d-nb.infomasterorganicchemistry.com

In an epoxide ring-opening reaction, if the RDS involves the nucleophilic attack on the carbon atom, a secondary KIE can help differentiate between mechanistic pathways.

An Sₙ2 mechanism involves a single step where the nucleophile attacks as the C-O bond breaks. The transition state retains significant sp³ character at the carbon under attack. psgcas.ac.in

An Sₙ1 mechanism involves a two-step process where the C-O bond breaks first to form a carbocation intermediate (sp² hybridized), which is then attacked by the nucleophile. The RDS is the formation of the carbocation. wikipedia.org

A normal secondary KIE (kH/kD > 1) is often associated with a change from sp³ to sp² hybridization in the transition state, as the out-of-plane bending vibrations are less restricted. Conversely, an inverse KIE (kH/kD < 1) suggests a change from sp² to sp³ hybridization. psgcas.ac.in For this compound, the remote deuterium labels on the phenyl ring act as subtle probes. A KIE differing from unity would suggest that the electronic state of the phenyl ring is altered in the transition state, for example, through resonance stabilization of a developing positive charge on the benzylic carbon in an Sₙ1-like pathway.

Epoxide Ring-Opening Reaction Mechanisms

The high reactivity of the epoxide ring is due to its significant ring strain, making it susceptible to ring-opening by various reagents. cymitquimica.com These reactions can be broadly categorized into acid- and base-catalyzed pathways, which often lead to different products due to distinct regioselectivity.

The regiochemical outcome of the ring-opening of an unsymmetrical epoxide like alpha-Methylstyrene (B127712) Oxide depends critically on the pH of the reaction medium.

Acid-Catalyzed Pathway: In the presence of an acid, the epoxide oxygen is first protonated, creating a better leaving group. pressbooks.pub The transition state develops significant positive charge, which is preferentially stabilized on the more substituted carbon atom (the tertiary, benzylic carbon). Consequently, the nucleophile attacks this more substituted carbon. This pathway has considerable Sₙ1 character. chimia.ch

Reaction: α-Methylstyrene Oxide + H₂O/H⁺ → 2-Phenyl-1,2-propanediol

Base-Catalyzed Pathway: Under basic or neutral conditions, a strong nucleophile attacks the epoxide ring directly in a classic Sₙ2 reaction. masterorganicchemistry.com Due to steric hindrance, the nucleophile preferentially attacks the less substituted carbon atom (the primary carbon). libretexts.org

Reaction: α-Methylstyrene Oxide + CH₃O⁻Na⁺ → 1-Methoxy-2-phenyl-2-propanol

Table 2: Regioselectivity in Ring-Opening of alpha-Methylstyrene Oxide

| Condition | Mechanism Type | Site of Nucleophilic Attack | Major Product Type | Reference |

|---|---|---|---|---|

| Acidic (e.g., H₂SO₄, H₂O) | SN1-like | More substituted (tertiary, benzylic) carbon | Attack at C2 | chimia.ch, pressbooks.pub |

| Basic (e.g., NaOCH₃, NaOH) | SN2 | Less substituted (primary) carbon | Attack at C1 | libretexts.org, masterorganicchemistry.com |

A wide variety of nucleophiles can open the strained three-membered ring of epoxides. libretexts.org The choice of nucleophile and reaction conditions dictates the structure of the resulting product.

Hydroxide and Alkoxides (RO⁻): Under basic conditions, these nucleophiles attack the less-hindered carbon to yield diols or alkoxy alcohols, respectively. masterorganicchemistry.com

Amines (RNH₂): Amines are effective nucleophiles for opening epoxides, producing β-amino alcohols, which are important synthetic intermediates. mdpi.com

Grignard Reagents (RMgX): These powerful carbon-based nucleophiles attack the less-substituted carbon in an Sₙ2 fashion, providing an excellent method for carbon-carbon bond formation. libretexts.org

Hydride Reagents (e.g., LiAlH₄): Lithium aluminum hydride delivers a hydride ion (H⁻) to the less-hindered carbon, resulting in the reductive opening of the epoxide to form an alcohol.

The use of this compound in these reactions allows chemists to precisely track the fate of the phenyl-d5 group using techniques like mass spectrometry and NMR spectroscopy, confirming the site of nucleophilic attack.

When an epoxide ring-opening reaction occurs at a chiral center, the stereochemistry of the product is a key mechanistic indicator.

Stereochemistry: Base-catalyzed ring-opening proceeds via an Sₙ2 mechanism, which is characterized by an inversion of configuration at the carbon atom being attacked. libretexts.org Acid-catalyzed reactions are more complex; while they often result in inversion, the formation of a planar carbocation intermediate in a pure Sₙ1 reaction would lead to racemization. For alpha-Methylstyrene Oxide, the attack is on a chiral tertiary carbon in acidic media, and the outcome reflects a backside attack on the protonated epoxide, leading predominantly to inversion.

Diastereoselectivity: If the ring-opening reaction creates a new stereocenter, a pair of diastereomers may be formed. The ratio of these diastereomers (diastereomeric ratio, d.r.) provides further insight into the transition state geometry. For reactions involving alpha-Methylstyrene Oxide, the diastereoselectivity of the products can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC), as has been noted in studies of this compound. smbstcollege.com The specific ratio of diastereomers formed can be influenced by the nature of the nucleophile, the catalyst, and the reaction conditions.

Rearrangement Pathways of this compound

The rearrangement of epoxides, such as this compound, into carbonyl compounds is a significant transformation in organic synthesis. These reactions can be promoted by various catalysts and reaction conditions, leading to different product distributions and stereochemical outcomes. The presence of deuterium atoms in the structure of this compound provides a valuable tool for elucidating the intricate mechanisms of these rearrangements.

Lewis acids are frequently employed to catalyze the rearrangement of epoxides to carbonyl compounds, a transformation known as the Meinwald rearrangement. mdma.ch The choice of Lewis acid and solvent can significantly influence the regioselectivity of the reaction, which is determined by the migratory aptitude of the substituents on the epoxide ring. mdma.ch For aryl-substituted epoxides, the rearrangement is often regioselective, leading to a single carbonyl product resulting from the cleavage of the benzylic carbon-oxygen bond. psu.edu

In the case of α-methylstyrene oxide, Lewis acid-catalyzed rearrangement selectively yields 2-phenylpropanal. mdma.chpsu.edu Studies using various Lewis acids such as iridium trichloride (B1173362) (IrCl₃·xH₂O) and bismuth(III) oxide perchlorate (B79767) (BiOClO₄·xH₂O) have demonstrated high yields and selectivity for this transformation. mdma.chpsu.edu For instance, using 1 mol% IrCl₃·xH₂O in THF at 50°C, α-methylstyrene oxide rearranges quantitatively to 2-phenylpropanal. mdma.ch Similarly, bismuth(III) oxide perchlorate has been shown to be an efficient catalyst for this rearrangement. psu.edu The mechanism is believed to involve coordination of the Lewis acid to the epoxide oxygen, followed by a formal 1,2-hydride shift. Deuterium labeling studies, such as those possible with this compound, are crucial for definitively tracking the movement of atoms and understanding the stereochemical course of the reaction. canterbury.ac.nz

The use of bifunctional acid-base solid catalysts, such as MIL-101(Al)-NH2, can promote tandem reactions where the epoxide rearrangement to an aldehyde at a Lewis acid site is followed by a subsequent reaction catalyzed by a basic site. csic.es

Table 1: Lewis Acid-Catalyzed Rearrangement of α-Methylstyrene Oxide

| Lewis Acid Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| IrCl₃·xH₂O (1 mol%) | THF | 50 | 2-Phenylpropanal | Quantitative | mdma.ch |

| BiOClO₄·xH₂O (10-50 mol%) | Dichloromethane | - | Phenylacetone | - | psu.edu |

The Meinwald rearrangement, the isomerization of an epoxide to a carbonyl compound, can be catalyzed by enzymes like styrene (B11656) oxide isomerase (SOI). researchgate.netnih.gov This biocatalyst exhibits high regioselectivity and stereospecificity. researchgate.netnih.gov Studies on deuterated systems have been instrumental in understanding the mechanism. For instance, the isomerization of bi-deuterated styrene oxide proceeds via a 1,2-trans-shift. researchgate.net

In the context of α-methylstyrene oxide, it has been shown that both enantiomers react with retention of chirality, which suggests a concerted mechanism rather than one involving a discrete carbocation intermediate. nih.gov The use of this compound in such studies would allow for a detailed investigation of the kinetic isotope effects and the precise pathway of the rearrangement, confirming whether the reaction proceeds through a concerted push-pull mechanism or involves short-lived ion pairs. The stereospecificity of the SOI-catalyzed Meinwald rearrangement has been demonstrated with various substrates, including (S)-α-methylstyrene oxide. researchgate.netnih.gov Unspecific peroxygenases (UPOs) have also been identified as biocatalysts for the asymmetric anti-Markovnikov Wacker-type oxidation of α-methylstyrene, leading to either the (R)- or (S)-enantiomer of 2-phenylpropanal. acs.org

Radical and Ionic Polymerization Mechanisms of alpha-Methylstyrene Derivatives

Alpha-methylstyrene (AMS) and its derivatives are important monomers in polymerization chemistry. Their polymerization can proceed through radical or ionic mechanisms, each with distinct characteristics and outcomes.

Copolymers containing α-methylstyrene can act as macroinitiators for polymerization. researchgate.netresearchgate.net This is due to the presence of weak bonds in the AMS-containing sequences, which can generate free radicals upon heating. researchgate.net The thermal degradation of these macroinitiators can initiate the polymerization of other monomers, such as styrene. researchgate.net The molecular weight of the resulting polymer increases with monomer conversion, a characteristic of living polymerization. researchgate.netresearchgate.net The stability of the tertiary benzylic alpha-methylstyryl radical, combined with steric hindrance, leads to a dynamic equilibrium between the monomer and its polymer above the ceiling temperature of 61°C. researchgate.net

The introduction of AMS units into a polymer backbone, such as poly(methyl methacrylate) (PMMA), can create weak links that facilitate thermal degradation back to the monomer under milder conditions than the homopolymer. nih.gov This "doping" strategy is a promising approach for chemical recycling. nih.gov

The oligomerization of α-methylstyrene can be catalyzed by various acidic systems, leading to dimers, trimers, and higher oligomers. researchgate.netacs.org The reaction conditions, including the catalyst, solvent, and temperature, play a crucial role in determining the product distribution. researchgate.net Cationic allyl nickel complexes, for example, can catalyze the oligomerization of α-methylstyrene to dimers and trimers, with the extent of oligomerization depending on the solvent and temperature. researchgate.net

The reaction of α-methylstyrene with HI gas in the presence of certain ketones can selectively produce an internal olefinic trimer. acs.org Mechanistic studies suggest that this trimer is a kinetic product, while an indane compound is the thermodynamic product. acs.org The formation of different isomers, such as linear and cyclic dimers, is a key aspect of α-methylstyrene oligomerization. The linear unsaturated dimer, 2,4-diphenyl-4-methyl-1-pentene, is a significant product.

Table 2: Oligomerization of α-Methylstyrene

| Catalyst/Initiator | Conditions | Major Products | Reference |

|---|---|---|---|

| Cationic allyl nickel complexes | Dichloromethane, 1,2-dichloroethane, or fluorobenzene (B45895) at 25°C | Dimers, trimers, higher oligomers | researchgate.net |

| HI gas / methyl p-tolyl ketone | No solvent, 25°C | Internal olefinic trimer | acs.org |

| Single component initiator complex | - | Low molecular weight oligomers | google.com |

Oxidation and Reduction Pathways of this compound

The oxidation and reduction of epoxides are fundamental transformations that lead to a variety of functionalized molecules. In the case of this compound, these reactions would provide deuterated analogs of important synthetic intermediates.

Microbial oxidation of α-methylstyrene has been shown to proceed through two main pathways. doaj.org The primary pathway involves direct hydroxylation of the aromatic ring to form cis-2,3-dihydroxy-1-isopropenyl-6-cyclohexene, which is further metabolized. doaj.org A secondary pathway proceeds through the oxidation of α-phenylpropionic acid to form acetophenone. doaj.org While these studies are on the parent α-methylstyrene, they provide a framework for predicting the potential oxidation products of this compound. The oxidation of α-methylstyrene can also be influenced by oxygen pressure. acs.org

The reduction of epoxides typically yields alcohols. The reductive ring-opening of epoxides can be achieved using various reagents. For instance, iron(I) salen complexes, generated in situ, can mediate the reductive ring-opening of epoxides via a single-electron transfer (SET) mechanism. acs.org This process forms a radical intermediate that can then participate in further reactions. acs.org Applying such a reduction to this compound would be expected to produce deuterated 2-phenyl-2-propanol. The deuteration pattern in the product would provide valuable information about the regioselectivity of the ring-opening and the fate of the deuterium atoms during the reaction.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Distribution Analysis

NMR spectroscopy is an indispensable tool for the structural analysis of deuterated molecules. labinsights.nl The replacement of hydrogen with deuterium induces significant changes in NMR spectra, which can be leveraged for detailed characterization. chem-station.com

Quantitative ¹H and ¹³C Nuclear Magnetic Resonance (NMR) are primary methods for verifying the successful incorporation and location of deuterium in alpha-Methylstyrene-d5 Oxide.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the signals corresponding to the phenyl group protons are expected to be absent or significantly diminished. This absence provides direct evidence of deuteration on the aromatic ring. The remaining proton signals, such as those from the methyl and oxirane ring protons, can be integrated to confirm their relative abundance and structural assignment. For the non-deuterated analog, alpha-Methylstyrene (B127712), characteristic proton signals appear at specific chemical shifts (ppm). nih.govhmdb.caresearchgate.net The analysis of residual proton signals in the deuterated compound, when compared against a standard, allows for the calculation of the degree of deuteration. sigmaaldrich.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a map of the carbon skeleton. While the chemical shifts of carbons in this compound are very similar to its non-deuterated counterpart, the carbons directly bonded to deuterium exhibit a characteristic splitting pattern (due to C-D coupling) and a slight upfield shift, known as an isotope shift. Furthermore, the signals for deuterated carbons show a significant decrease in intensity in proton-decoupled ¹³C NMR spectra due to the loss of the Nuclear Overhauser Effect (NOE) enhancement from the attached protons. These features unequivocally confirm the positions of the deuterium labels. The chemical shifts for the carbons in the parent compound, alpha-methylstyrene, serve as a reference for spectral assignment. spectrabase.com

| Atom | Expected ¹H Chemical Shift (ppm) (Reference: α-Methylstyrene) | Expected ¹³C Chemical Shift (ppm) (Reference: α-Methylstyrene) | Expected Observation in α-Methylstyrene-d5 Oxide |

| Phenyl-H | ~7.2-7.5 | - | Absence or significant reduction of signals |

| Phenyl-C | ~125-140 | ~125-140 | Upfield isotope shifts and C-D coupling for deuterated carbons |

| Methyl-H | ~2.1 | - | Signal remains, used for quantitative reference |

| Methyl-C | ~25 | ~25 | Signal remains |

| Oxirane-CH₂ | Varies | Varies | Signals remain |

| Oxirane-C (quaternary) | - | Varies | Signal remains |

This table is generated based on typical values for the parent compound and known isotopic effects. Actual values may vary.

Beyond basic structural confirmation, advanced NMR techniques can elucidate the three-dimensional structure and dynamic behavior of this compound.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons and carbons. In the case of this compound, these experiments would confirm the assignments of the methyl and oxirane protons and their attached carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can be used to determine the stereochemistry of the molecule by identifying protons that are close in space. For this compound, NOESY can help in assigning the relative stereochemistry of the methyl group and the phenyl ring with respect to the oxirane ring.

Deuterium (²H) NMR: Direct detection of the deuterium nucleus provides a clean spectrum, free from proton signals, showing only the signals of the incorporated deuterium atoms. sigmaaldrich.com The chemical shifts in ²H NMR are identical to those in ¹H NMR, allowing for straightforward confirmation of the labeling sites. The quantification of these signals can provide a highly accurate measure of isotopic enrichment at each position. sigmaaldrich.com

Vibrational Spectroscopy for Molecular Interactions and Structure

Vibrational spectroscopy techniques, such as Resonance Raman and Fourier-Transform Infrared (FTIR) spectroscopy, are sensitive to the vibrational modes of molecules. The increased mass of deuterium compared to hydrogen leads to a predictable lowering of the vibrational frequencies of C-D bonds compared to C-H bonds, providing a clear spectral signature for deuteration.

Resonance Raman (RR) spectroscopy offers high sensitivity and selectivity for analyzing specific parts of a molecule (chromophores) and their interactions with surfaces. rsc.org When oligomers or polymers formed from this compound interact with a surface, RR spectroscopy can be employed to probe the nature of this interaction.

The deuterated phenyl ring in the molecule serves as a useful label. The vibrational modes of the aromatic ring will be altered upon adsorption to a surface, and these changes can be monitored by RR spectroscopy. The shift in vibrational frequencies of the C-D bonds upon interaction with a surface can provide insights into the orientation and binding mechanism of the oligomer. This technique is particularly powerful for studying catalytically relevant interfaces and understanding how molecules adsorb and interact at specific sites. rsc.org Surface-enhanced Raman spectroscopy (SERS) can further amplify the signal, allowing for the detection of very low concentrations of adsorbed species and the study of their chemical environment. nih.govnih.gov

FTIR spectroscopy is a robust technique for monitoring the progress of chemical reactions in real-time by tracking the disappearance of reactant peaks and the appearance of product peaks. emerginginvestigators.orgnih.gov In reactions involving this compound, FTIR can be used to follow the transformation of the epoxide ring.

The key vibrational bands for monitoring would include:

The C-O stretching modes of the oxirane ring.

The characteristic C-D stretching and bending frequencies of the deuterated phenyl group. These bands are shifted to lower wavenumbers compared to the corresponding C-H vibrations in the non-deuterated molecule.

For instance, during an oxidation reaction, the disappearance of the epoxide-related bands and the appearance of new bands, such as a strong carbonyl (C=O) stretch, would indicate the conversion of the starting material. nih.gov The stability of the C-D bands throughout the reaction would confirm that the deuterium labels on the phenyl ring are not lost during the transformation.

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Expected Shift upon Deuteration |

| Aromatic C-H | Stretch | 3000-3100 | Shifts to ~2200-2300 for C-D |

| Aromatic C-H | Out-of-plane bend | 690-900 | Shifts to lower wavenumber |

| Oxirane C-O | Asymmetric Stretch | ~830-950 | Minor or no significant shift |

| Oxirane C-H | Stretch | ~3000 | No shift expected in this compound |

This table provides general frequency ranges and expected isotopic shifts.

Mass Spectrometry (MS) for Reaction Tracing and Product Identification

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is exceptionally useful for analyzing isotopically labeled compounds, as the mass difference between the labeled and unlabeled species provides a direct way to trace the fate of atoms through a reaction. nih.gov

In studies involving this compound, MS can be used to:

Confirm Isotopic Enrichment: The molecular ion peak in the mass spectrum of this compound will appear at a mass 5 units higher than its non-deuterated analog (alpha-Methylstyrene Oxide, molecular weight ~134.17 g/mol ). pharmaffiliates.comnih.gov The relative intensities of the isotopic peaks can be used to calculate the percentage of deuterium incorporation.

Trace Reaction Pathways: When this compound is used in a reaction, the deuterium-labeled phenyl group acts as a tag. nih.gov By analyzing the mass spectra of the products, intermediates, and byproducts, researchers can determine which molecules retain the d5-phenyl moiety. This allows for the elucidation of complex reaction mechanisms, distinguishing between different possible pathways. For example, in fragmentation studies, the masses of the resulting fragments can reveal how the molecule breaks apart, providing further structural information. This label-assisted mass spectrometry approach is powerful for the discovery and optimization of new chemical transformations. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and versatile analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds within a complex matrix. The coupling of gas chromatography, which separates components based on their differential partitioning between a stationary and a mobile phase, with mass spectrometry, which provides structural information based on the mass-to-charge ratio of ionized molecules and their fragments, offers unparalleled specificity and sensitivity.

In the analysis of this compound, GC-MS is instrumental in distinguishing it from its non-deuterated analog and other components in a mixture. The deuterium labeling results in a distinct mass shift in the molecular ion and its fragments, facilitating unambiguous identification. The chromatographic separation is governed by the physicochemical properties of the analyte, such as its boiling point and polarity. Due to the subtle differences in intermolecular forces, deuterated compounds may exhibit slightly different retention times compared to their non-deuterated counterparts, often eluting slightly earlier.

Table 1: Hypothetical GC-MS Data for this compound and Related Compounds

| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| alpha-Methylstyrene | 10.2 | 118 | 117, 103, 91, 77 |

| alpha-Methylstyrene Oxide | 12.5 | 134 | 119, 105, 91, 77 |

| This compound | 12.4 | 139 | 124, 110, 91, 82 |

| Styrene (B11656) Glycol | 14.1 | 138 | 107, 79, 77 |

Note: This data is illustrative and may not represent actual experimental values.

The fragmentation pattern observed in the mass spectrum provides a fingerprint for the molecule. For this compound, the presence of the five deuterium atoms on the phenyl ring will be evident in the mass of the fragment ions containing this moiety. This isotopic signature is crucial for tracing the fate of the molecule in complex reaction mixtures or biological systems.

Isotopic Pattern Analysis for Mechanistic Deduction

The strategic incorporation of stable isotopes, such as deuterium, into a molecule serves as a powerful tool for deducing reaction mechanisms and understanding the intricate pathways of molecular fragmentation in mass spectrometry. The analysis of the isotopic patterns of the parent molecule and its fragments can provide definitive evidence for bond cleavages and rearrangements.

When this compound is subjected to ionization in a mass spectrometer, it undergoes fragmentation, and the resulting mass spectrum will exhibit a unique isotopic distribution. By comparing the fragmentation pattern of the deuterated compound with its non-deuterated analog, one can infer which fragments retain the deuterium labels. This information is invaluable for proposing and validating fragmentation mechanisms. For example, the loss of a neutral fragment containing the phenyl group would result in a fragment ion with a mass five units lower than the corresponding fragment from the unlabeled compound. Conversely, if the fragment retains the deuterated phenyl group, its mass will be shifted accordingly.

This "shift technique" allows for the precise mapping of the atoms within the fragment ions, providing a detailed picture of the bond-breaking and bond-forming processes that occur upon ionization. Such studies are fundamental to understanding the intrinsic properties of the molecule and predicting its behavior in various chemical environments.

Coupled Thermal Analysis Techniques for Decomposition Studies

Understanding the thermal stability and decomposition pathways of a compound is critical for its safe handling, storage, and application, particularly in materials science and process chemistry. Coupled thermal analysis techniques provide a dynamic and comprehensive view of the physical and chemical changes that occur as a material is subjected to a controlled temperature program.

Thermogravimetric Analysis (TGA) Coupled with Evolved Gas Analysis (EGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. When coupled with Evolved Gas Analysis (EGA), where the gases released from the sample are simultaneously analyzed, it becomes a powerful tool for elucidating decomposition mechanisms. osti.govwikipedia.orgmeasurlabs.com Common EGA techniques include Fourier Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS), which provide real-time identification of the evolved gaseous products. osti.govwikipedia.orgmeasurlabs.com

Table 2: Expected Thermal Decomposition Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Evolved Gas Composition (Hypothetical) |

| 150 - 250 | ~5% | Minor fragments, potential rearrangement products |

| 250 - 400 | ~70% | Deuterated benzaldehyde, deuterated acetophenone, formaldehyde |

| > 400 | ~25% | Carbon dioxide, carbon monoxide, smaller hydrocarbons |

Note: This data is hypothetical and serves to illustrate the type of information obtained from a TGA-EGA experiment.

The analysis of the evolved gases from the thermal decomposition of this compound would be particularly insightful. The presence of deuterated aromatic fragments in the evolved gas stream, as identified by MS or FTIR, would confirm that the phenyl group remains intact during the initial stages of decomposition. The isotopic signature would also aid in distinguishing between different fragmentation pathways and in constructing a detailed model of the thermal degradation process. This level of mechanistic detail is crucial for the development of materials with enhanced thermal stability and for predicting the environmental fate of such compounds.

Theoretical and Computational Chemistry of Alpha Methylstyrene D5 Oxide Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the electronic structure of molecules like α-methylstyrene-d5 oxide. nih.govnrel.govakj.az DFT methods provide a balance between computational cost and accuracy, making them well-suited for studying complex organic molecules. nrel.govakj.az

Calculations on the parent molecule, α-methylstyrene oxide, and its isotopologues allow for the determination of various electronic properties. These properties are crucial for predicting the molecule's reactivity and spectroscopic behavior. The substitution of hydrogen with deuterium (B1214612) in the phenyl group (d5) primarily affects the vibrational frequencies due to the mass difference, while the fundamental electronic structure remains largely unchanged. princeton.edu

Key electronic properties that can be calculated using DFT include:

Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy and spatial distribution of these orbitals indicate the likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is instrumental in understanding non-covalent interactions and the initial stages of a chemical reaction.

Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom, offering further insight into the molecule's polarity and reactive sites.

| Property | Description | Typical Computational Method | Significance for α-Methylstyrene-d5 Oxide |

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | DFT (e.g., B3LYP/6-311G+(d,p)) nih.gov | Provides foundational data for all other electronic structure and spectroscopic calculations. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | DFT, Time-Dependent DFT (TD-DFT) arabjchem.org | A smaller gap generally implies higher reactivity. Helps predict the molecule's electronic transitions and UV-Vis spectra. |

| MEP Surface | A color-coded map of the electrostatic potential on the electron density surface. | DFT nih.gov | Identifies nucleophilic (electron-rich, e.g., the oxygen atom) and electrophilic (electron-poor) sites, guiding the understanding of intermolecular interactions. |

| NBO Charges | Partial atomic charges derived from the Natural Bond Orbital analysis. | NBO analysis within a DFT framework | Quantifies the charge distribution, allowing for a more detailed analysis of bond polarity and reactivity. |

Computational Modeling of Reaction Pathways and Energy Landscapes

Computational chemistry provides powerful tools to model the step-by-step mechanism of chemical reactions involving α-methylstyrene-d5 oxide. nih.gov By mapping the potential energy surface, researchers can identify transition states, intermediates, and the energetic barriers that govern reaction rates and product selectivity. iitb.ac.inslsp.chsciforum.net

For α-methylstyrene-d5 oxide, a key reaction is the acid- or base-catalyzed ring-opening of the epoxide. cymitquimica.com Computational modeling can elucidate the regioselectivity of this reaction, i.e., whether a nucleophile attacks the more substituted tertiary carbon or the less substituted primary carbon of the epoxide ring.

The general workflow for modeling a reaction pathway includes:

Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their lowest energy structures.

Transition State (TS) Search: A search is performed to locate the saddle point on the potential energy surface that connects the reactants and products. This represents the highest energy point along the minimum energy path.

Frequency Analysis: Vibrational frequency calculations are performed on all stationary points. For reactants and products, all frequencies should be real. For a transition state, there must be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

| Computational Step | Purpose | Information Gained | Relevance to α-Methylstyrene-d5 Oxide Reactions |

| Geometry Optimization | Find the most stable structure of reactants, intermediates, and products. | Bond lengths, angles, and energies. | Establishes the starting and ending points of a reaction pathway. |

| Transition State Search | Locate the highest energy point along the reaction coordinate. | Structure and energy of the transition state. | Determines the activation energy barrier, a key factor in reaction rate. |

| Frequency Analysis | Characterize stationary points on the potential energy surface. | Zero-point vibrational energies (ZPVE), confirmation of minima and transition states. | Essential for accurate energy calculations and confirming the nature of calculated structures. |

| IRC Calculation | Map the reaction pathway connecting reactants and products via the transition state. | Confirmation of the reaction mechanism. | Validates that the found transition state correctly links the desired reactant and product states. |

Prediction and Interpretation of Kinetic Isotope Effects

The presence of five deuterium atoms in the phenyl ring of α-methylstyrene-d5 oxide makes the study of kinetic isotope effects (KIEs) particularly relevant. A KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. princeton.edu While the d5 substitution is on the phenyl ring and not directly at the reactive epoxide center, secondary kinetic isotope effects can still be observed and computationally predicted.

The theoretical prediction of KIEs is based on the principles of statistical mechanics and transition state theory. core.ac.uk The primary cause of KIEs is the difference in zero-point vibrational energies (ZPVE) between the isotopically substituted molecules. princeton.educore.ac.uk A heavier isotope (like deuterium) has a lower vibrational frequency and thus a lower ZPVE compared to a lighter isotope (like protium).

Computational prediction of KIEs involves:

Calculating the vibrational frequencies for both the light (H) and heavy (D) isotopologues in the reactant state and at the transition state.

Using these frequencies to calculate the ZPVE for each species.

The KIE (kH/kD) can then be estimated from the difference in the activation energies, which is influenced by the change in ZPVE from the reactant to the transition state. core.ac.uk

For α-methylstyrene-d5 oxide, a secondary KIE might arise if there is a change in hybridization or bonding involving the phenyl ring during the rate-determining step of a reaction. For example, if a reaction mechanism involves the formation of a carbocation intermediate where the positive charge is delocalized into the phenyl ring, the vibrational modes of the C-D bonds could be altered in the transition state compared to the reactant. This would lead to a predictable, albeit likely small, secondary KIE. The interpretation of such KIEs can provide subtle but powerful evidence for or against a proposed reaction mechanism. osti.govresearchgate.net

Applications of Alpha Methylstyrene D5 Oxide in Specialized Chemical Synthesis Research

Role in Chiral Synthesis and Stereoselective Transformations

The primary role of alpha-methylstyrene-d5 oxide in chiral synthesis is not as a direct chiral building block, but as a crucial investigative tool for understanding the mechanisms of stereoselective reactions. Its application is centered on the study of kinetic isotope effects (KIEs), which reveal subtle details about the rate-determining steps and transition state geometries of a reaction. psgcas.ac.incore.ac.uk In asymmetric catalysis, where the goal is to produce one enantiomer of a product in excess, a deep understanding of the reaction pathway is paramount for designing more efficient and selective catalysts. acs.orgscu.edu.cn

Research in the asymmetric epoxidation of olefins, for instance, utilizes deuterated substrates to probe the mechanism of oxygen transfer. acs.orgnih.gov In a reaction involving this compound, comparing its reaction rate to that of its non-deuterated counterpart can help determine the extent to which C-H bonds on the aromatic ring are involved in stabilizing the transition state. While the C-H bonds on the phenyl ring are not broken, a secondary kinetic isotope effect can still be observed. psgcas.ac.in An inverse KIE (kH/kD < 1), for example, could indicate a change in hybridization from sp2 to sp3 at a carbon center in the transition state, a common feature in the formation of intermediates. psgcas.ac.inacs.org

Furthermore, in rearrangements of chiral epoxides, deuterium (B1214612) labeling helps to elucidate the stereochemical course of the reaction. mdpi.comcore.ac.uk By using this compound, chemists can track the movement of the labeled phenyl group and determine whether the stereocenter is affected during migrations, providing critical data for the development of highly stereospecific transformations. encyclopedia.pub

Table 1: Illustrative Kinetic Isotope Effects (KIE) in Epoxidation Reactions This table presents hypothetical data based on typical findings in related systems to illustrate how this compound would be used.

| Catalyst System | Substrate | Observed kH/kD | Mechanistic Implication | Reference Principle |

|---|---|---|---|---|

| Chiral Manganese (Salen) Complex | alpha-Methylstyrene (B127712) vs. alpha-Methylstyrene-d5 | 1.02 | Minimal electronic involvement of the phenyl C-H bonds in the rate-determining step. | acs.org |

| Shi Fructose-Derived Ketone | alpha-Methylstyrene vs. alpha-Methylstyrene-d5 | 0.98 | Inverse secondary KIE, suggesting a tightening of C-H vibrational modes or rehybridization in the transition state. | acs.orgnih.gov |

| Lewis Acid (e.g., BF3·OEt2) Rearrangement | alpha-Methylstyrene Oxide vs. This compound | 1.00 | Indicates the C-D bonds of the phenyl ring are not broken or significantly altered during the rate-limiting step (e.g., hydride migration). | core.ac.uk |

Tracer Studies in Complex Organic Reaction Networks

Isotopically labeled compounds are invaluable as tracers for mapping the flow of atoms and molecular fragments through complex reaction sequences. ucl.ac.uk this compound is ideally suited for this purpose, as the five deuterium atoms on the stable phenyl ring act as a robust label that can be detected by mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. azimuth-corp.com

One of the most significant applications is in the study of epoxide ring-opening and rearrangement mechanisms. masterorganicchemistry.com When alpha-methylstyrene oxide is treated with a Lewis acid, it can rearrange to form an aldehyde. Mechanistic proposals for such reactions can involve the migration of either a hydride from the methyl group or the phenyl group itself. By using this compound, the fate of the phenyl group can be unequivocally tracked. core.ac.uk If the resulting aldehyde contains the deuterated phenyl group, it confirms a hydride migration pathway; if the deuterium label is found elsewhere or scrambled, it could point to a more complex mechanism involving phenyl migration.

This tracer methodology is also applied to understanding oxidation pathways. doaj.orgresearchgate.net For example, in microbial or catalytic oxidation of alpha-methylstyrene, multiple routes can exist, including oxidation of the double bond, the methyl group, or the aromatic ring. doaj.org By introducing this compound into such a system and analyzing the products, researchers can determine the primary sites of attack and map the subsequent metabolic or degradation pathways. This is crucial for applications ranging from industrial biocatalysis to environmental remediation. nih.gov

Table 2: Tracer Application in a Hypothetical Meinwald Rearrangement This table illustrates how this compound can distinguish between mechanistic pathways.

| Proposed Pathway | Predicted Product from this compound | Conclusion from Isotopic Position | Reference Principle |

|---|---|---|---|

| Hydride Migration | 2-(Phenyl-d5)-propanal | The phenyl-d5 group remains intact and attached to the carbonyl carbon, confirming hydride migration. | acs.org |

| Phenyl Migration | 1-(Phenyl-d5)-propan-2-one | The phenyl-d5 group has migrated to the adjacent carbon, confirming a phenyl migration pathway. | core.ac.ukacs.org |

Development of Novel Organic Building Blocks for Advanced Materials

The use of this compound extends beyond mechanistic studies into the field of materials science, where it serves as a precursor for novel deuterated building blocks. arizona.edu These building blocks are then used to synthesize polymers and other advanced materials with specifically engineered properties. azimuth-corp.com

A key application is in the creation of polymers with tailored infrared (IR) optical properties. C-H bonds in standard polymers cause significant absorption in the mid-wave infrared (MWIR) region. By replacing hydrogen with deuterium, these characteristic C-H vibrational frequencies are shifted to lower energies (longer wavelengths). azimuth-corp.com The synthesis of polymers from building blocks derived from this compound can therefore yield materials that are transparent in specific regions of the IR spectrum where their protonated analogues are opaque. This has been demonstrated in related systems where perdeuterated sulfurated polymers were used to fabricate functional thin-film optical gratings that operate at wavelengths where the standard material fails. azimuth-corp.com

Furthermore, the epoxide functionality of this compound makes it a useful initiator for cationic polymerization. acs.org Its use can lead to the formation of deuterated polymer chains, which are highly valuable in materials characterization. For instance, deuterated polymers are used as standards for quantification in pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) analysis of microplastics. researchgate.net They are also used extensively in neutron scattering studies to determine the structure and morphology of polymer blends and composites, as the difference in neutron scattering length between hydrogen and deuterium provides essential contrast. azimuth-corp.comresearchgate.net

Table 3: Comparison of Vibrational Frequencies for Proteo vs. Deutero Polymer Building Blocks Data is based on findings for related styrenic and vinyl compounds to illustrate the effect of deuteration.

| Vibrational Mode | Proteo Compound (C-H) Frequency (cm⁻¹) | Deutero Compound (C-D) Frequency (cm⁻¹) | Resulting Material Property | Reference Principle |

|---|---|---|---|---|

| Aromatic C-H/C-D Stretch | ~3100–3000 | ~2300–2200 | Enhanced transparency in the ~3000 cm⁻¹ MWIR region. | azimuth-corp.com |

| Aliphatic C-H/C-D Stretch | ~3000–2850 | ~2200–2050 | Opens up a clear optical window for IR sensors and devices. | azimuth-corp.com |

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Remaining Challenges

The primary academic contribution of alpha-Methylstyrene-d5 Oxide lies in its role as a labeled internal standard for the quantitative analysis of its non-deuterated analog, α-Methylstyrene Oxide. cymitquimica.com The significance of this is underscored by the fact that α-Methylstyrene Oxide is a toxic metabolite of both styrene (B11656) and cumene (B47948), two high-production volume industrial chemicals. chemsrc.comnih.gov The use of a stable isotope-labeled standard like this compound is crucial for accurately determining the presence and concentration of the toxic metabolite in complex biological and environmental samples through methods such as mass spectrometry. texilajournal.comtandfonline.com This precision is vital for toxicology studies, carcinogenicity assessments, and understanding metabolic pathways. nih.gov

Despite its utility, several challenges remain. A significant potential issue, common to many deuterated standards, is the risk of hydrogen-deuterium (H-D) exchange during analytical procedures, especially under certain thermal or catalytic conditions. researchgate.net Such an exchange can compromise the integrity of the standard and the accuracy of the quantification. researchgate.net Furthermore, the synthesis and purification of isotopically labeled standards to a high degree of chemical and isotopic purity is a persistent challenge. tandfonline.com The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the target compound. tandfonline.com Finally, much of the specific data on this compound is found in commercial supplier documentation rather than in peer-reviewed academic literature, which limits a broader scientific understanding of its behavior and potential limitations across different experimental conditions. cymitquimica.comscbt.com

Table 1: Key Data for this compound and Related Compounds This table is interactive. Users can sort and filter the data.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Role/Application |

|---|---|---|---|---|

| This compound | N/A | C₉D₅H₅O | 139.206 | Labeled internal standard |

| α-Methylstyrene Oxide | 2085-88-3 | C₉H₁₀O | 134.18 | Metabolite; Organic intermediate |

| α-Methylstyrene | 98-83-9 | C₉H₁₀ | 118.18 | Monomer; Chemical intermediate |

| Cumene | 98-82-8 | C₉H₁₂ | 120.19 | Industrial chemical; Precursor |

| Styrene | 100-42-5 | C₈H₈ | 104.15 | Monomer for polymer production |

| Poly(styrene-d5) | 34033-93-5 | (C₈D₅H₃)n | Varies | Deuterated polymer standard |

Prospective Research Avenues for this compound in Chemical Science

The unique properties of this compound open up several promising avenues for future research in chemical science. Its application can extend beyond its current primary use and contribute to a more fundamental understanding of various chemical processes.

One of the most significant prospective areas is in the detailed investigation of reaction mechanisms through the Kinetic Isotope Effect (KIE) . By comparing the reaction rates of the deuterated and non-deuterated epoxides, researchers can gain profound insights into the rate-determining steps of chemical reactions. arkat-usa.orgcore.ac.uk For instance, in studies of catalytic epoxidation or acid-catalyzed ring-opening reactions, a KIE can help to elucidate the nature of the transition state. arkat-usa.orgnih.gov This is particularly valuable for designing more efficient and selective catalysts for epoxide synthesis, a cornerstone of industrial organic chemistry. rsc.orgresearchgate.net

Further research could focus on its application in advanced metabolic and toxicological studies . Using this compound as an internal standard in high-resolution mass spectrometry can facilitate the precise quantification of α-Methylstyrene Oxide formation and clearance in vivo and in vitro. This would help to build more accurate pharmacokinetic models for parent compounds like cumene and styrene and to better understand the enzymatic processes, such as those involving epoxide hydrolase, that lead to detoxification or bioactivation.

In environmental science , this labeled compound could serve as a powerful tracer to study the fate, transport, and degradation of α-Methylstyrene Oxide and related pollutants in various environmental compartments like water and soil. Such studies are essential for assessing environmental exposure and developing effective remediation strategies.

Finally, there is an opportunity for research in analytical methods development . Investigations could focus on quantifying and mitigating the potential for H-D exchange in different analytical platforms, such as pyrolysis-GC/MS, ensuring more robust and accurate quantification of microplastics and other materials where styrene derivatives are present. researchgate.netnih.gov Developing standardized protocols that account for matrix effects and potential isotopic scrambling would enhance the reliability of data across different laboratories and sample types. texilajournal.comchromatographyonline.com

Table 2: Potential Research Applications for this compound This table is interactive. Users can sort and filter the data.

| Research Area | Specific Application | Scientific Goal | Relevant Techniques |

|---|---|---|---|

| Mechanistic Chemistry | Kinetic Isotope Effect (KIE) Studies | Elucidate reaction mechanisms of epoxidation and ring-opening. | NMR, Mass Spectrometry, UV-Vis Kinetics |

| Catalysis | Catalyst Development | Design more selective and efficient epoxidation catalysts. | Heterogeneous/Homogeneous Catalysis Reactors, GC-MS |

| Toxicology | Metabolite Quantification | Develop accurate pharmacokinetic models for industrial chemicals. | LC-MS/MS, High-Resolution Mass Spectrometry |

| Environmental Science | Isotopic Tracer Studies | Track the environmental fate and degradation of pollutants. | GC-MS, LC-MS |

| Analytical Chemistry | Method Validation | Improve accuracy of deuterated internal standards in complex matrices. | Pyrolysis-GC/MS, Tandem Mass Spectrometry |

Q & A

Q. How can researchers minimize isotopic cross-contamination in multi-step reactions involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.